molecular formula C5H5F3N2 B13472470 3-methyl-1-(trifluoromethyl)-1H-pyrazole

3-methyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13472470
M. Wt: 150.10 g/mol
InChI Key: KYGYLTNBDPDWOH-UHFFFAOYSA-N
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Description

3-methyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with trifluoromethyl ketones. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reaction and conditions used.

Scientific Research Applications

3-methyl-1-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the development of agrochemicals and materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-methyl-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects. Molecular docking studies and biochemical assays are often used to elucidate the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 3-methyl-1-(difluoromethyl)-1H-pyrazole
  • 3-methyl-1-(trifluoromethyl)-1H-imidazole

Uniqueness

3-methyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit enhanced stability, lipophilicity, and specific biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H5F3N2

Molecular Weight

150.10 g/mol

IUPAC Name

3-methyl-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C5H5F3N2/c1-4-2-3-10(9-4)5(6,7)8/h2-3H,1H3

InChI Key

KYGYLTNBDPDWOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(F)(F)F

Origin of Product

United States

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